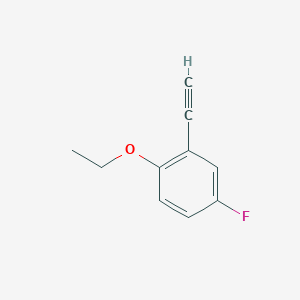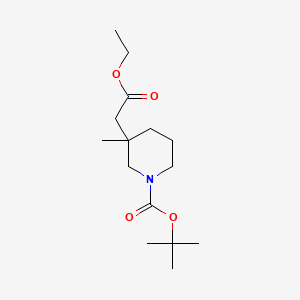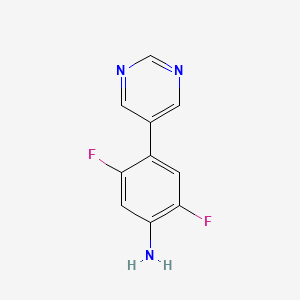
2,5-Difluoro-4-(pyrimidin-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Difluoro-4-(pyrimidin-5-yl)aniline is a fluorinated aromatic amine with a pyrimidine ring. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine atoms and a pyrimidine moiety. These features make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorinated aniline derivative reacts with a pyrimidine precursor under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available fluorinated aromatic compounds. The process often includes steps such as halogenation, nucleophilic substitution, and cyclization reactions to introduce the pyrimidine ring .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Difluoro-4-(pyrimidin-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2,5-Difluoro-4-(pyrimidin-5-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The pyrimidine ring can also interact with nucleic acids, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Difluoroaniline: Lacks the pyrimidine ring but shares the fluorinated aromatic structure.
4-(Pyrimidin-5-yl)aniline: Contains the pyrimidine ring but lacks fluorine atoms.
Uniqueness
2,5-Difluoro-4-(pyrimidin-5-yl)aniline is unique due to the combination of fluorine atoms and a pyrimidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H7F2N3 |
|---|---|
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
2,5-difluoro-4-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C10H7F2N3/c11-8-2-10(13)9(12)1-7(8)6-3-14-5-15-4-6/h1-5H,13H2 |
InChI-Schlüssel |
LTOKWQWJNJFIMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)N)F)C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxald ehyde](/img/structure/B14767736.png)

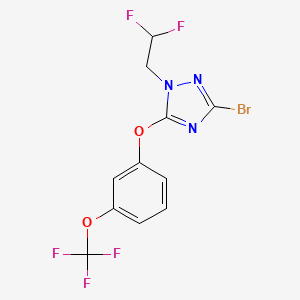
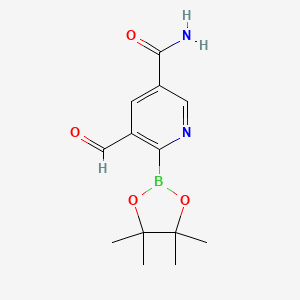

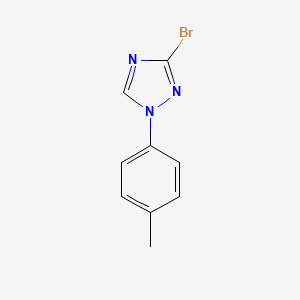
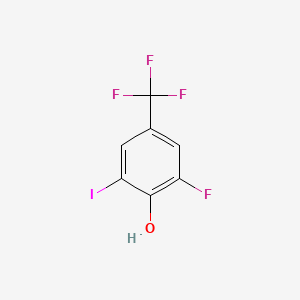
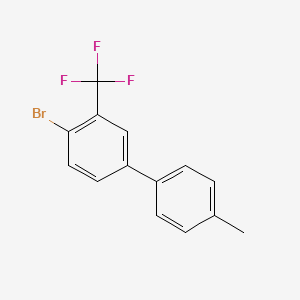
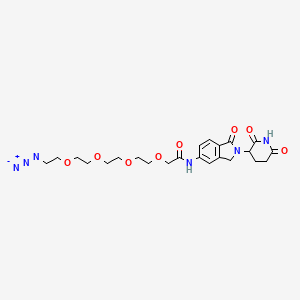


![2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14767807.png)
